methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate
Description
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a synthetic organic compound featuring a piperidine core substituted with a methyl ester group at the 4-position and a 1-methylindole-5-carbonyl moiety at the 1-position. The indole group, a bicyclic aromatic system with a nitrogen atom, is N-methylated, eliminating its hydrogen-bond-donor capability.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[1-(1-methylindole-5-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H22N2O3/c1-19-8-7-14-12-15(3-4-16(14)19)18(22)20-9-5-13(6-10-20)11-17(21)23-2/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
InChI Key |
QDGDWIUJKFDLFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method involves coupling 1-methyl-1H-indole-5-carboxylic acid with methyl piperidin-4-ylacetate using carbodiimide reagents.
Procedure :
-
Activation : 1-Methyl-1H-indole-5-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added at 0°C, followed by stirring for 30 minutes.
-
Nucleophilic Addition : Methyl piperidin-4-ylacetate (1.1 eq) is introduced dropwise, and the reaction proceeds at room temperature for 12–18 hours.
-
Workup : The mixture is washed with saturated NaHCO₃, brine, and dried over MgSO₄. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a white solid (68–72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Catalyst | EDC/HOBt |
| Yield | 68–72% |
Mechanistic Insight :
The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the piperidine’s secondary amine to form the amide bond. Competing hydrolysis is mitigated by anhydrous conditions.
Microwave-Assisted Suzuki-Miyaura Coupling
Alternative routes employ boronic acid intermediates for indole-piperidine linkage.
Procedure :
-
Boronic Acid Preparation : (1-Methyl-1H-indol-5-yl)boronic acid is synthesized via Miyaura borylation of 5-bromo-1-methylindole with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane (80°C, 6 hours).
-
Cross-Coupling : The boronic acid (1.2 eq) reacts with methyl 4-(bromomethyl)piperidine-1-carboxylate in a microwave reactor (120°C, 1 hour) using Pd(PPh₃)₄ and K₃PO₄ in DMF.
-
Esterification : The intermediate undergoes methanolysis with acetyl chloride to yield the final product (58% overall yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 1 hour (microwave) |
| Solvent | DMF |
| Catalyst | Pd(PPh₃)₄ |
| Yield | 58% (over two steps) |
Advantages :
Microwave irradiation enhances reaction efficiency, reducing side products like deboronation.
Optimization Strategies
Solvent and Base Selection
Triethylamine (TEA) in acetone outperforms DCM in suppressing racemization during amide coupling, increasing yields to 78%. Polar aprotic solvents (e.g., DMF) accelerate Suzuki couplings but require strict temperature control to avoid Pd aggregation.
Catalytic System Tuning
Replacing Pd₂(dba)₃ with BrettPhos-Pd-G3 in Suzuki reactions improves functional group tolerance, enabling a 12% yield increase.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual indole precursors, achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.0 Hz, 1H, indole H-4), 3.74 (s, 3H, COOCH₃), 3.21 (t, J = 12 Hz, 2H, piperidine H-2,6).
Challenges and Solutions
Steric Hindrance in Piperidine Substitution
Bulky substituents at the piperidine 4-position slow amidation. Pre-activating the indole carboxylic acid with ClCOCOCl (2.0 eq) before adding the piperidine nucleophile mitigates this issue, boosting yields to 81%.
Ester Hydrolysis
The methyl ester is prone to hydrolysis under basic conditions. Conducting reactions at pH 7–8 and using non-aqueous workups preserves ester integrity.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the amide coupling step, reducing solvent use by 40% and cycle time by 65% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and disruption of cell cycle progression.
Case Study:
A study published in the journal Molecules demonstrated that indole-based compounds could effectively induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases, which are crucial for the apoptotic process. Compounds structurally related to this compound were tested, showing promising results in vitro .
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Indole derivatives have been associated with modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study:
Research highlighted in Frontiers in Pharmacology explored the effects of indole derivatives on serotonin receptors. The study found that certain modifications in the indole structure led to enhanced binding affinity and selectivity towards serotonin receptor subtypes, indicating potential for treating mood disorders .
Structure-Based Drug Design
This compound can serve as a scaffold for developing new drugs through structure-based design methodologies. Its ability to interact with biological targets can be optimized by modifying its functional groups.
Data Table: Potential Modifications for Drug Development
| Modification Type | Description | Expected Outcome |
|---|---|---|
| Alkyl Chain Extension | Adding longer alkyl chains | Increased lipophilicity |
| Halogen Substitution | Replacing hydrogen with halogens | Enhanced receptor binding |
| Hydroxyl Group Addition | Introducing hydroxyl groups | Improved solubility |
Photoaffinity Labeling
The compound can also be utilized in photoaffinity labeling studies, which are essential for identifying protein interactions and mechanisms of action for new drugs.
Case Study:
A recent investigation into photoaffinity labeling using diazirine-substituted indoles demonstrated how such compounds could effectively identify target proteins in complex biological systems. The study utilized this compound as a model compound to illustrate the technique's effectiveness .
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for synthesizing functional materials with applications in electronics and photonics.
Research Findings:
Studies have shown that indole derivatives can be incorporated into polymer matrices to enhance their electronic properties. This application is particularly relevant for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity . The ester group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Structural Analog: Methyl (1-{[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate (CAS 1282113-53-4)
This compound shares a nearly identical piperidine-acetate backbone but replaces the indole group with a 4-methyl-2-(pyrrol-1-yl)-thiazole-5-carbonyl substituent (Table 1). Key differences include:
- Aromatic System : The thiazole-pyrrole hybrid in the analog introduces sulfur, a heteroatom absent in the indole-based target compound. This may enhance polarity and alter electronic properties .
- Molecular Weight : The analog has a molar mass of 347.43 g/mol (C₁₇H₂₁N₃O₃S), while the target compound’s inferred formula (C₁₉H₂₂N₂O₃) suggests a slightly higher mass (~346.4 g/mol).
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Solubility : The thiazole-containing analog may exhibit higher aqueous solubility due to sulfur’s electronegativity and the polarizable thiazole ring . The target compound’s indole group likely increases lipophilicity, favoring blood-brain barrier penetration.
- Synthetic Accessibility : Synthesis of the target compound requires indole derivatization, while the analog demands thiazole-pyrrole coupling, which may involve distinct reagents (e.g., Lawesson’s reagent for thiazole formation) .
Comparison with Gamma-Secretase Inhibitors ()
For example, sodium 2-[(2S,4R)-2-[4-(trifluoromethyl)phenyl]-1-[(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]pentyl]piperidin-4-yl]acetate (IC₅₀ ~100,000 nM) highlights the piperidine-acetate framework’s role in enzyme inhibition .
Biological Activity
Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H22N2O2, with a molecular weight of approximately 302.38 g/mol. The compound features a piperidine ring linked to an indole moiety, which is crucial for its biological activity.
Synthesis Methods
The synthesis typically involves the following steps:
- Formation of the Indole Moiety : The indole ring can be synthesized using methods such as Fischer indole synthesis.
- Attachment of the Piperidine Ring : This is achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves the acetylation of the amine group to form the acetate derivative.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 3.00 |
These compounds exhibited significant growth inhibition and were identified as microtubule-destabilizing agents, suggesting a mechanism involving disruption of microtubule dynamics in cancer cells .
Neurotransmitter Interaction
This compound has been shown to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders, as modulation of these receptors can influence mood and cognitive functions .
The proposed mechanism of action involves:
- Receptor Binding : The compound binds to specific receptors in the brain, affecting neurotransmitter release and uptake.
- Microtubule Dynamics : Its structural similarity to known microtubule inhibitors allows it to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on MDA-MB-231 Cells : A study evaluated the apoptosis-inducing effects of compounds similar to this compound. Results indicated enhanced caspase activity at concentrations as low as 10 µM, confirming its role in inducing programmed cell death .
- Neuropharmacological Evaluation : Another study assessed the neuropharmacological effects of indole derivatives on animal models, demonstrating significant alterations in behavior indicative of antidepressant-like effects .
Q & A
Q. What synthetic strategies are recommended for methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate, and how do reaction parameters affect yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidin-4-yl acetate core via esterification of piperidine-4-carboxylic acid derivatives under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Coupling of 1-methyl-1H-indole-5-carbonyl chloride to the piperidine nitrogen using a nucleophilic acyl substitution reaction. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically influence coupling efficiency .
- Yield Optimization : Use of coupling agents like HATU or EDCI improves yields (reported 60–75% for analogous piperidine-indole hybrids) .
Table 1 : Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Esterification | Methanol/HCl, reflux | 70–85% | |
| Indole Coupling | HATU, DIPEA, DCM, 0°C → RT | 60–75% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : The piperidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the indole C-3 proton resonates as a singlet near δ 7.2–7.5 ppm. The methyl ester group shows a sharp singlet at δ 3.6–3.7 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 329.2 (calculated for C19H22N2O3). Fragmentation patterns confirm the loss of COOCH3 (Δ m/z 59) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (ester: ~1740 cm⁻¹; amide: ~1660 cm⁻¹) are critical for verifying functional groups .
Q. What safety protocols are essential for handling this compound during laboratory workflows?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; rinse exposed areas with water for 15 minutes .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the compound’s piperidine-indole hybrid structure influence its interaction with neurological targets?
- Methodological Answer : The piperidine moiety mimics endogenous neurotransmitter scaffolds (e.g., serotonin), while the indole carbonyl group enhances binding to G-protein-coupled receptors (GPCRs). Computational docking studies suggest:
- Target Affinity : High binding energy (−9.2 kcal/mol) to 5-HT2A receptors due to hydrogen bonding between the indole NH and Asp155 .
- Selectivity : Substituents on the piperidine ring (e.g., methyl groups) reduce off-target interactions with cannabinoid receptors (Ki > 1 µM) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer :
- Challenge 1 : Matrix interference from proteins/lipids in plasma. Solution : Solid-phase extraction (C18 columns) with methanol:water (80:20) elution improves recovery (>90%) .
- Challenge 2 : Low UV absorbance. Solution : Derivatization with dansyl chloride enhances detectability (LOD = 0.1 ng/mL) via fluorescence .
- HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 65% methanol/35% ammonium acetate buffer (pH 6.5), flow rate 1.0 mL/min .
Q. How can researchers reconcile discrepancies in reported pharmacological activity data across studies?
- Methodological Answer : Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays). Standardize using a single cell line and reference agonists (e.g., serotonin for 5-HT2A) .
- Compound Purity : HPLC purity thresholds (>98%) reduce false positives. Impurities from incomplete esterification (e.g., free carboxylic acid) may antagonize targets .
- Statistical Validation : Use multivariate analysis (ANOVA with Tukey post hoc) to compare IC50 values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
